molecular formula C17H23N3O6S2 B2709991 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428348-85-9

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2709991
CAS No.: 1428348-85-9
M. Wt: 429.51
InChI Key: DOSXHRDSZLTZDO-UHFFFAOYSA-N
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Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative characterized by a benzo[d]oxazole scaffold fused with a sulfonamide group and a piperidine moiety modified with a cyclopropylsulfonyl substituent. The benzo[d]oxazole core may enhance aromatic stacking interactions in biological targets, while the cyclopropylsulfonyl group could improve metabolic stability compared to bulkier substituents.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6S2/c1-19-15-10-14(4-5-16(15)26-17(19)21)27(22,23)18-11-12-6-8-20(9-7-12)28(24,25)13-2-3-13/h4-5,10,12-13,18H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSXHRDSZLTZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a complex structure that may influence its pharmacological properties, including its interactions with various biological targets.

The molecular formula of the compound is C14H21N3O4S2C_{14}H_{21}N_{3}O_{4}S_{2}, and it has a molecular weight of approximately 365.46 g/mol. Its unique structure includes a piperidine moiety and a benzo[d]oxazole ring, which are known to contribute to various biological activities.

Biological Activity Overview

Research on sulfonamide compounds has shown that they can exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. The specific activity of this compound has been investigated in several studies.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. A study evaluating various sulfonamide derivatives found that certain structural modifications could enhance their effectiveness against bacterial strains. Although specific data on this compound's antimicrobial activity is limited, its structural similarities to known active sulfonamides suggest potential efficacy against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties. Sulfonamides have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. For instance, studies on related compounds have demonstrated selective inhibition of COX-2, leading to reduced inflammation without significantly affecting COX-1, which is associated with gastrointestinal side effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The presence of the cyclopropylsulfonyl group in this compound may enhance its binding affinity to target proteins due to steric effects and electronic properties.

Case Study: Inhibition of Orexin Receptors

In related research on sulfonamide derivatives, compounds were synthesized and evaluated for their ability to inhibit orexin receptors (OX1R and OX2R), which are involved in sleep regulation. A series of derivatives demonstrated significant inhibitory activity, with some showing IC50 values comparable to established drugs like suvorexant. This suggests that modifications similar to those in this compound could yield potent orexin receptor antagonists.

Research Findings

Several studies have provided insights into the biological activities associated with similar compounds:

Compound Biological Activity IC50 (µM) Reference
Compound ACOX-2 Inhibition0.14
Compound BOX1R Inhibition0.63
Compound COX2R Inhibition0.17

These findings highlight the potential for this compound to act as an effective therapeutic agent through similar mechanisms.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are well-documented for their bacteriostatic properties, inhibiting bacterial growth by blocking folate biosynthesis. Research indicates that derivatives of sulfonamides exhibit potent antimicrobial activity against various pathogens. For instance, studies on related compounds have shown significant in vitro antimicrobial effects, suggesting that N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide may similarly possess these properties .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. Sulfonamide derivatives often demonstrate efficacy in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes and lipoxygenase pathways. In vitro assays have revealed that certain sulfonamide derivatives can significantly lower inflammatory markers, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the anticancer properties of sulfonamide derivatives. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival. For example, compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical in cancer progression . This suggests a promising avenue for further research into its use as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as FTIR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activities of related sulfonamide compounds. For example, one study reported that specific derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac, indicating superior efficacy in reducing inflammation .

CompoundIC50 Value (μg/mL)Activity Type
Compound 5c110Anti-inflammatory
Compound 5d110Anti-inflammatory
Compound 5e111Anti-inflammatory
Diclofenac157Anti-inflammatory

Clinical Implications

The potential clinical applications of this compound extend to treating infections and inflammatory diseases. Its unique structure may allow for selective targeting of biological pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with other sulfonamide-based derivatives, such as those listed in . Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Hypothetical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Hypothetical logP* Potential Biological Activity
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ~481.5 Benzo[d]oxazole, sulfonamide, cyclopropylsulfonyl 2.1 Enzyme inhibition, CNS targeting
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide ~500.9 Pyridine, trifluoromethyl, phenoxy 3.5 Antimicrobial, anti-inflammatory
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride ~337.3 Oxadiazole, carboxamide, piperidine 1.8 Bioavailability enhancer, ligand

*logP values estimated based on substituent hydrophobicity.

Key Observations:

The oxadiazole-containing analog (logP ~1.8) is more hydrophilic, suggesting better solubility but reduced membrane permeability relative to the target compound (logP ~2.1).

Sulfonamide Modifications: The cyclopropylsulfonyl group in the target compound likely enhances metabolic stability by resisting oxidative degradation compared to the phenoxy group in the phenoxybenzenesulfonamide analog .

Pharmacological Implications :

  • The trifluoromethylpyridine derivative’s higher logP (~3.5) implies greater lipophilicity, which could favor blood-brain barrier penetration but increase off-target risks.

Research Findings and Limitations

While direct comparative data (e.g., IC₅₀ values, pharmacokinetic profiles) are absent in the provided evidence, structural analysis highlights critical trends:

  • Metabolic Stability: Cyclopropylsulfonyl groups are known to reduce CYP450-mediated metabolism, suggesting the target compound may have a longer half-life than analogs with alkylsulfonyl or phenoxy groups .

Gaps in Evidence:

  • No kinetic or binding data for the target compound are available in the provided sources.
  • Environmental fate studies (e.g., atmospheric reactivity with hydroxyl radicals, as in ) are lacking but could inform ecological safety assessments .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of structurally analogous sulfonamide-piperidine derivatives often involves multi-step reactions. For example, cyclopropylsulfonyl groups can be introduced via nucleophilic substitution using cyclopropane sulfonyl chloride under anhydrous conditions with a base like triethylamine. Piperidine intermediates may be functionalized via reductive amination or alkylation (e.g., using NaBH(OAc)₃ in DCM). Optimization includes solvent selection (DMF or THF for polar aprotic conditions), temperature control (0–60°C), and catalyst screening (e.g., Pd for coupling reactions). Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) is critical .

Q. Which analytical techniques are most effective for characterizing structural integrity?

  • NMR spectroscopy (¹H/¹³C, DEPT, COSY, HSQC) confirms regiochemistry and stereochemistry, particularly for cyclopropyl and piperidine moieties.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray powder diffraction (XRPD) assesses crystallinity and polymorphic forms, with reference to database standards (e.g., CCDC entries) .
  • HPLC-UV/ELSD monitors purity (>95% threshold) using C18 columns and acetonitrile/water gradients .

Q. How should researchers assess the compound’s stability under different storage conditions?

Stability studies should include:

  • Thermal stress testing (40–60°C for 1–3 months) in sealed vials.
  • Humidity exposure (75% RH, 25°C) to detect hydrolysis of sulfonamide or oxazole rings.
  • Light sensitivity via ICH Q1B guidelines (UV/visible light exposure). Analytical monitoring via HPLC and LC-MS identifies degradation products (e.g., sulfonic acid derivatives from hydrolysis) .

Advanced Research Questions

Q. How can computational modeling aid in predicting binding interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) model interactions with targets like enzymes or GPCRs. Key steps:

  • Target homology modeling if crystal structures are unavailable.
  • Free-energy perturbation (FEP) calculates binding affinity changes upon substituent modification (e.g., cyclopropyl vs. cyclohexyl groups).
  • Pharmacophore mapping identifies critical interactions (e.g., sulfonamide hydrogen bonds, piperidine hydrophobic contacts) .

Q. What strategies resolve discrepancies in biological activity data across assay systems?

Contradictory data (e.g., IC₅₀ variations in cell-based vs. biochemical assays) require:

  • Assay validation (e.g., counter-screens for off-target effects).
  • Physicochemical profiling (logP, solubility) to assess bioavailability differences.
  • Metabolite identification (LC-MS/MS) to detect instability in cell media. Cross-referencing with structural analogs (e.g., piperazine vs. piperidine derivatives) clarifies SAR trends .

Q. What methodologies study pharmacokinetic properties in preclinical models?

  • Plasma stability assays (37°C, rodent/human plasma) quantify hydrolysis rates.
  • Caco-2 permeability assays predict intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate high permeability).
  • In vivo PK studies (rodents) use LC-MS/MS to measure AUC, Tmax, and half-life. Dose escalation (1–50 mg/kg) identifies nonlinear kinetics due to protein binding or CYP450 metabolism .

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